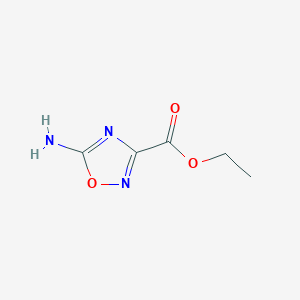

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDSRXFGWKCXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-1,2,4-Oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, contributing to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its application in designing novel therapeutics, predicting its behavior in biological systems, and developing robust synthetic and formulation strategies. This guide provides a comprehensive overview of the key physicochemical parameters of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, details the authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of any scientific investigation. The structural arrangement of the oxadiazole isomer, along with the positions of the amino and carboxylate groups, dictates its chemical personality.

-

IUPAC Name: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

-

CAS Number: 144167-51-1[2]

-

Molecular Formula: C₅H₇N₃O₃[3]

-

Molecular Weight: 157.13 g/mol [3]

-

2D Structure:

(Image Source: PubChem CID 59324055)[4]

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, a combination of predicted values and data from closely related isomers provides valuable insight.

Table 1: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Data not available[5] | ~150 - 170 | Indicates purity, lattice energy, and aids in formulation development. |

| Boiling Point (°C) | Data not available | ~330 (at 760 mmHg) | Relevant for purification (distillation) and assessing thermal stability. |

| Water Solubility | Data not available | Low to moderate | Affects dissolution, bioavailability, and formulation (e.g., need for co-solvents). |

| logP (Octanol/Water) | Data not available | ~0.5 - 1.0 | Measures lipophilicity, influencing membrane permeability and protein binding.[1] |

| pKa (Acid/Base) | Data not available | Acidic: ~8-9 (Amine-NH₂) Basic: ~ -1 to 1 (Ring Nitrogens) | Determines the charge state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

Note: Predicted values are aggregated from various computational models and should be confirmed experimentally. The melting point of the isomeric Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is reported as 200-205 °C, highlighting the significant impact of substituent placement on physical properties.

Experimental Determination Protocols

The trustworthiness of physicochemical data hinges on the validity of the experimental methods used. The following sections detail standard, field-proven protocols for determining the core properties of a novel compound like ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.

The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination (Melt-Temp Apparatus)

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Grind it into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm high) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus. Place a calibrated thermometer in the designated well.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Begin heating again, but at a slow, controlled rate of 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely. The melting point is reported as the range T1-T2.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, preventing an overestimation of the melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

The pKa value quantifies the strength of an acidic or basic functional group. For ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, the pKa of the 5-amino group is the most relevant for its behavior at physiological pH.

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.

-

Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated. This point corresponds to the inflection point on the first derivative plot.

Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the protonated base ([BH⁺]) and the free base ([B]) are equal, causing the logarithmic term to become zero, and thus pH = pKa.

The partition coefficient (logP) is the primary measure of a compound's lipophilicity. The "shake-flask" method is the gold standard for its direct measurement.

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Addition: Dissolve an accurately weighed amount of the compound in the pre-saturated aqueous phase to create a stock solution of known concentration.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel along with a known volume of pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

Concentration Analysis: Carefully remove a sample from each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The final value is expressed as logP.

Causality: This experiment directly measures the equilibrium distribution of a solute between a lipid-like environment (n-octanol) and an aqueous environment. A logP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic).

Conclusion

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate possesses a chemical structure that suggests a profile of moderate lipophilicity, low basicity, and potential for hydrogen bonding, making it a valuable scaffold in drug design. While publicly available experimental data is scarce, this guide establishes the authoritative protocols necessary for its complete physicochemical characterization. The rigorous application of these standardized methods will yield the reliable data required to advance research and development efforts, enabling scientists to fully harness the therapeutic potential of this promising heterocyclic compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59324055, Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(15), 5890. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 144167-51-1 Cas No. | Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | Matrix Scientific [matrixscientific.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | C5H7N3O3 | CID 59324055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (CAS: 144167-51-1)

A Keystone Building Block in Modern Medicinal Chemistry

Introduction

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, bearing the CAS number 144167-51-1, is a pivotal heterocyclic molecule that has garnered significant attention within the realms of pharmaceutical research and drug development. Its unique structural arrangement, featuring a 1,2,4-oxadiazole core substituted with both an amino and an ethyl carboxylate group, renders it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties to parent molecules[1]. This guide provides a comprehensive technical overview of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, encompassing its synthesis, chemical properties, reactivity, and its burgeoning applications in medicinal chemistry.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 144167-51-1 | [2][3] |

| Molecular Formula | C₅H₇N₃O₃ | [4] |

| Molecular Weight | 157.13 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95% | [6] |

Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

The primary synthetic route to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate involves a cyclocondensation reaction. This process begins with the synthesis of a key precursor, Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma.

Part 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Oxyma is synthesized from the reaction of ethyl cyanoacetate with nitrous acid, which is typically generated in situ from sodium nitrite and an acid[7].

-

Dissolution: Dissolve ethyl cyanoacetate in a suitable solvent such as aqueous ethanol.

-

Acidification: Cool the solution in an ice bath and add a solution of sodium nitrite.

-

Reaction: Slowly add an acid (e.g., acetic acid or hydrochloric acid) dropwise while maintaining the temperature below 5 °C.

-

Stirring: Stir the reaction mixture at low temperature for a specified period to ensure complete reaction.

-

Isolation: The resulting Oxyma can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Part 2: Cyclocondensation to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

The formation of the 1,2,4-oxadiazole ring is achieved through the reaction of Oxyma with cyanamide. This reaction proceeds via a cyclocondensation mechanism.

-

Reactant Mixture: In a suitable reaction vessel, combine Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and cyanamide in an appropriate solvent, such as ethanol or isopropanol.

-

Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate, to the mixture to facilitate the reaction.

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize it with a suitable acid. The product can then be extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.

Chemical Reactivity

The reactivity of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is dictated by the interplay of its three key functional components: the 1,2,4-oxadiazole ring, the 5-amino group, and the 3-ethyl carboxylate group.

Reactions of the 5-Amino Group

The exocyclic amino group is a versatile handle for further functionalization, behaving as a typical aromatic amine.

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse substituents and modulate the biological activity of the resulting molecules.

-

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid, followed by subsequent reactions of the diazonium salt, such as Sandmeyer-type reactions, to introduce a variety of functional groups at the 5-position.

Reactions of the 3-Ethyl Carboxylate Group

The ester functionality provides another avenue for structural modification.

-

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative can then be used in standard amide coupling reactions.

-

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with the use of catalysts, can lead to the formation of amides. This allows for the introduction of a wide range of amine-containing fragments.

Reactions involving the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring itself, while generally stable, can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or certain nucleophiles.

Applications in Medicinal Chemistry

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisosteric replacement for amide and ester groups, thereby improving pharmacokinetic properties such as metabolic stability[1].

As a Scaffold for Kinase Inhibitors

The structural features of this compound make it an attractive starting point for the design of kinase inhibitors. The amino and ester groups provide convenient points for the introduction of substituents that can interact with the ATP-binding site of various kinases.

In the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The 1,2,4-oxadiazole moiety has been incorporated into ligands for various GPCRs, and Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate serves as a versatile precursor for the synthesis of such modulators.

Use in Patented Pharmaceutical Compositions

The inclusion of CAS number 144167-51-1 in patents related to pharmaceutical compositions underscores its importance as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[8]. While the specific structures of the final APIs are often proprietary, the citation of this molecule points to its role in the construction of novel therapeutic agents.

Conclusion

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a molecule of significant interest to researchers and scientists in the field of drug development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of diverse chemical libraries and the optimization of lead compounds. The established role of the 1,2,4-oxadiazole core as a bioisostere further enhances its appeal in the design of novel therapeutics with improved drug-like properties. As research into new therapeutic targets continues, the demand for such versatile building blocks is likely to grow, solidifying the importance of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in the landscape of modern medicinal chemistry.

References

-

[PubMed. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[2][9]triazole-3-carboxylate.]([Link])

Sources

- 1. Bioactive Oxadiazoles 3.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. 144167-51-1|Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | C5H7N3O3 | CID 59324055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foreword: The Strategic Value of the 5-Amino-1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Biological Activity of 5-Amino-1,2,4-Oxadiazole Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural stability and diverse biological activity is paramount. Among these, the 1,2,4-oxadiazole ring has emerged as a privileged five-membered heterocycle. Its significance is largely due to its function as a bioisosteric replacement for amide and ester functionalities.[1] This substitution is not merely a structural mimicry; it is a strategic design choice to enhance metabolic stability and improve pharmacokinetic profiles by replacing labile groups with a robust, aromatic system.

This guide focuses specifically on derivatives bearing an amino group at the C5 position. The 5-amino-1,2,4-oxadiazole core is a key pharmacophore that imparts a unique electronic and hydrogen-bonding signature, enabling these molecules to interact with a wide array of biological targets. Our exploration will delve into the causality behind their synthesis, the validation of their activities through established protocols, and their mechanistic underpinnings in several key therapeutic areas. We will move beyond a simple cataloging of activities to provide a field-proven perspective on why these derivatives represent a compelling avenue for drug discovery and development.

Chapter 1: Anticancer and Immunomodulatory Activity

The proliferation of cancer cells is often intertwined with the host's immune response. An effective therapeutic agent may not only induce cytotoxicity in tumor cells but also modulate the tumor microenvironment to favor an anti-tumor immune response. Certain 5-amino-1,2,4-oxadiazole derivatives have demonstrated this dual-action potential, marking them as particularly interesting candidates for oncology research.

Mechanism of Action: Dual-Pronged Attack

A compelling example is the derivative N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine , which has been evaluated against murine melanoma (B16-F10), one of the most aggressive forms of skin cancer.[2] This compound exhibits direct cytotoxicity against the melanoma cells, with studies identifying necrosis as the induced pathway of cell death.[2]

Beyond direct cell killing, this derivative demonstrates significant immunomodulatory effects. It can polarize Bone Marrow-Derived Macrophages (BMDMs) towards the M1 phenotype.[2] This is a critical mechanistic insight; the tumor microenvironment is often populated with M2-phenotype tumor-associated macrophages (TAMs) that promote tumor growth and suppress immune responses. By forcing a shift to the pro-inflammatory, anti-tumoral M1 phenotype, the compound helps to dismantle the tumor's protective shield and enhances the immune system's ability to recognize and attack cancer cells. This M1 polarization is confirmed by the increased production of key pro-inflammatory cytokines such as TNF-α and IL-12.[2]

The choice to investigate this dual mechanism stems from the understanding that overcoming cancer requires disrupting both the cancer cells themselves and the supportive ecosystem they inhabit.

Data Presentation: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound is equally important; a high therapeutic index (ratio of toxicity in normal cells to tumor cells) is desirable.

| Compound | Cell Line | Activity | IC50 (µM) | Selectivity Index | Reference |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | Cytotoxicity | 50.99 | 2.6 | [2] |

| BMDM (Normal Macrophage) | Cytotoxicity | 132.70 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system for assessing cell viability based on the metabolic activity of the cells. Healthy, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Test compound (5-amino-1,2,4-oxadiazole derivative)

-

Cancer cell line (e.g., B16-F10)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the assay.

-

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

-

Causality: This incubation period is critical to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization: After the MTT incubation, remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the purple formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Chapter 2: Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is a recurring motif in compounds with anti-infective properties. The addition of a 5-amino group can enhance this activity, leading to derivatives with a broad spectrum of action against bacteria, fungi, and protozoa.[3][4]

Spectrum of Activity

Derivatives such as trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ²-1,2,4-oxadiazole have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and several protozoa.[3] The presence of the nitro-furyl group, a well-known antimicrobial pharmacophore, hybridized with the 5-amino-1,2,4-oxadiazole core likely results in a synergistic effect.

Other synthetic strategies, such as reacting trichloromethyl-substituted 1,2,4-oxadiazoles with ammonia to yield 5-amino derivatives, have produced compounds with exceptionally low Minimum Inhibitory Concentrations (MICs).[4]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro potency of antimicrobial agents.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-substituted 5-amino-1,2,4-oxadiazole (Compound 43) | Staphylococcus aureus | 0.15 | [4] |

| Escherichia coli | 0.05 | [4] | |

| Salmonella schottmulleri | 0.05 | [4] | |

| Pseudomonas aeruginosa | 7.8 | [4] | |

| Candida albicans | 12.5 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for quantitatively assessing the in vitro activity of an antimicrobial agent. Its self-validating nature comes from the inclusion of positive (growth) and negative (sterility) controls, which ensure the test system is performing correctly.

Materials:

-

Test compound

-

Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

-

Causality: Standardizing the inoculum density is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

-

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no compound).

-

Sterility Control: A well containing only broth (no inoculum, no compound).

-

Positive Control: A row of wells with a standard antibiotic to validate the susceptibility of the test organism.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours (for most bacteria) or as required for the specific organism.

-

Reading the MIC: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control must be turbid and the sterility control must be clear for the assay to be valid.

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is ongoing. 5-Amino-1,2,4-oxadiazole derivatives have emerged as promising candidates, demonstrating significant anti-inflammatory effects in preclinical models.[5]

Mechanism of Action: Enzyme Inhibition

The anti-inflammatory properties of these derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade. Several compounds have been shown to be significant inhibitors of soybean lipoxygenase (LOX).[5] LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. By inhibiting LOX, these compounds can reduce the production of these pro-inflammatory molecules. The broader 1,2,4-oxadiazole class is also known to interact with cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs, suggesting a multi-faceted mechanism of action.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the efficacy of acute anti-inflammatory agents. The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Test compound (5-amino-1,2,4-oxadiazole derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

1% Carrageenan solution in sterile saline

-

Pletismometer or digital caliper

Procedure:

-

Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a pletismometer. This is the zero-time reading.

-

Causality: Establishing a precise baseline is essential for accurately calculating the percentage of edema inhibition.

-

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis:

-

Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

-

Conclusion and Future Perspectives

The 5-amino-1,2,4-oxadiazole scaffold is a versatile and potent core for the development of new therapeutics. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory, underscore its value in drug discovery. The amino group at the C5 position provides a crucial point for hydrogen bonding and further derivatization, allowing for the fine-tuning of activity and selectivity against various biological targets.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary targets have been identified for some derivatives, a deeper understanding of the downstream signaling pathways is necessary.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the C3 position and on the C5 amino group will be crucial for optimizing potency and minimizing off-target effects.

-

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to identify candidates with favorable drug-like properties for in vivo development.

The evidence presented in this guide strongly supports the continued investigation of 5-amino-1,2,4-oxadiazole derivatives as a rich source of lead compounds for the next generation of medicines.

References

-

Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-5645. [Link]

-

Fylaktakidou, K. C., Hadjipavlou-Litina, D., Litinas, K. E., Koumbis, A. E., Kontogiorgis, C., Amvrazis, M., & Ispikoudi, M. (2010). ChemInform Abstract: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. ChemInform, 42(6). [Link]

-

Katritzky, A. R., & Fali, C. N. (2001). An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles. Journal of Heterocyclic Chemistry, 38(4), 909-912. [Link]

-

McRipley, R. J., Gadebusch, H. H., Pansy, F., & Semar, R. (1970). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Antimicrobial Agents and Chemotherapy, 10(2), 123-131. [Link]

-

Kumar, A., Singh, B., Kumar, R., & Singh, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(3), 100324. [Link]

-

Alam, M. M., & Imran, M. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]

-

Gomaa, H. A. M., El-Sayed, A. M. A., & El-Koussi, W. M. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Inflammopharmacology, 30(4), 1435-1452. [Link]

-

Bondock, S., Fouda, A. M., & Al-Harbi, S. A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Biernacki, K., Daśko, M., & Rachoń, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Couty, S., Westwood, I. M., Kalusa, A., van Montfort, R. L. M., & Jones, K. (2013). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Bioorganic & Medicinal Chemistry Letters, 23(19), 5349-5353. [Link]

-

Tüzün, B., Karakuş, S., & Koca, M. (2021). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Journal of Molecular Structure, 1244, 130953. [Link]

-

Sharma, A., Kumar, V., & Singh, T. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

-

Pisano, C., Olivieri, A., & Iacopetta, D. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(15), 4645. [Link]

-

Taha, M., Rahim, F., & Ullah, H. (2017). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 22(11), 1957. [Link]

-

Khan, I., Ali, S., & Muhammad, N. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46830-46843. [Link]

-

Kumar, A., Singh, A., & Sharma, P. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(20), 17859-17867. [Link]

-

de Oliveira, R. B., de Souza, A. C. C., & da Silva, E. F. (2023). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Immunobiology, 228(2), 152331. [Link]

-

Aydin, A., El-Gamal, M. I., & Özalp-Yaman, Ş. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(19), 6542. [Link]

-

Al-Masoudi, N. A. (2010). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 7(2), 794-802. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 46(4), 433-437. [Link]

-

Abbassi, M. S., Ben-Attia, M., & Kourari, N. (2021). Synthesis, characterization, antimicrobial and antioxidant activity of 2-(2′-hydroxyphenyl)-1,3,4-oxadiazolyl-5-amino acid derivatives. Journal of the Serbian Chemical Society, 86(1), 25-37. [Link]

-

Głowacka, I. E., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Kumar, A., Kumar, S., & Singh, P. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Journal of Pharmaceutical Sciences, 45(6), 424-430. [Link]

-

Ali, M., Saeed, A., & Channar, P. A. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5693. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Unassuming Power of a Five-Membered Ring

An In-Depth Technical Guide to the 1,2,4-Oxadiazole Ring in Medicinal Chemistry

In the vast lexicon of heterocyclic chemistry, few scaffolds have demonstrated the quiet versatility and profound impact of the 1,2,4-oxadiazole ring.[1][2] To the uninitiated, it is a simple five-membered aromatic ring containing two carbons, two nitrogens, and one oxygen atom. To the seasoned medicinal chemist, however, it is a privileged structure—a molecular tool of immense strategic value. Its rise to prominence is not accidental but is rooted in a unique combination of physicochemical properties, metabolic stability, and synthetic accessibility that allows it to solve critical challenges in drug design.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the 1,2,4-oxadiazole core. We will move beyond a simple catalog of its applications to explore the underlying principles that make it such a powerful moiety. We will dissect its role as a bioisostere, examine its influence on pharmacokinetic profiles, and provide practical, field-proven insights into its synthesis and application.

Section 1: Core Physicochemical and Pharmacokinetic Profile

The utility of any chemical scaffold in drug design begins with its fundamental properties. The 1,2,4-oxadiazole ring's electronic nature and structural rigidity are central to its function.

Electronic Properties and Stability

The 1,2,4-oxadiazole ring is an electron-withdrawing heterocycle.[4] This characteristic is a direct result of the electronegativity of its constituent oxygen and nitrogen atoms. This electronic nature influences the properties of the substituents attached at the C3 and C5 positions and allows the ring to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[5][6]

A key advantage of the 1,2,4-oxadiazole ring is its high degree of chemical and thermal stability.[6] This stability extends to metabolic degradation. Unlike esters and amides, which it often replaces, the 1,2,4-oxadiazole core is highly resistant to hydrolysis by common metabolic enzymes like esterases and amidases.[7][8] This intrinsic stability is a primary driver for its incorporation into drug candidates, as it can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile.

Physicochemical Properties for Drug Design

The 1,2,4-oxadiazole moiety imparts favorable physicochemical properties to a molecule, which are critical for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

-

Lipophilicity and Solubility: The introduction of the 1,2,4-oxadiazole ring generally increases a molecule's polarity compared to a corresponding carbocyclic aromatic ring, which can help modulate lipophilicity (LogP/LogD) and improve aqueous solubility. However, its properties can differ significantly from its 1,3,4-oxadiazole isomer. Studies have shown that 1,3,4-oxadiazoles tend to have significantly lower lipophilicity than their 1,2,4-isomers, a factor that can be exploited in drug design to fine-tune properties.[9]

-

Hydrogen Bonding: The two nitrogen atoms in the ring act as hydrogen bond acceptors, a critical feature for molecular recognition at the active site of a biological target.[5][10] This ability to mimic the hydrogen-bonding pattern of esters and amides is fundamental to its role as a bioisostere.

-

Molecular Rigidity: As a planar aromatic ring, the 1,2,4-oxadiazole serves as a rigid linker or scaffold. This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a target protein, resulting in higher potency.

A summary of key physicochemical parameters relevant to drug design is presented below.

| Property | 1,2,4-Oxadiazole Ring Contribution | Rationale & Impact on Drug Design |

| Metabolic Stability | High resistance to enzymatic hydrolysis.[8] | Increases in vivo half-life, improves oral bioavailability. A key reason to replace labile ester/amide groups. |

| Hydrogen Bond Capacity | Acts as a hydrogen bond acceptor.[6] | Mimics interactions of amides/esters, crucial for target binding and maintaining potency. |

| Dipole Moment | Possesses a significant dipole moment. | Influences solubility, membrane permeability, and interactions with polar residues in protein binding sites.[9] |

| Lipophilicity (LogP) | Generally more polar than phenyl rings. | Helps to optimize the lipophilicity of a lead compound, balancing potency with ADME properties.[11] |

| Molecular Geometry | Planar, rigid scaffold. | Reduces conformational entropy upon binding, potentially increasing potency. Fixes the orientation of substituents. |

Section 2: The 1,2,4-Oxadiazole as a Premier Bioisostere

Perhaps the most celebrated role of the 1,2,4-oxadiazole ring in medicinal chemistry is as a bioisostere , most notably for the amide and ester functionalities.[7][12] Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of lead optimization. The 1,2,4-oxadiazole is a classic example of a successful bioisosteric replacement.

Causality of Amide/Ester Bioisosterism

The decision to replace a metabolically labile amide or ester group with a 1,2,4-oxadiazole is driven by a clear set of strategic objectives:

-

Enhance Metabolic Stability: This is the primary driver. Amide and ester bonds are susceptible to hydrolysis by a wide range of enzymes. This rapid metabolism often leads to poor oral bioavailability and short duration of action. The 1,2,4-oxadiazole is exceptionally resistant to such degradation, thereby "protecting" the molecule and improving its pharmacokinetic profile.[13][8]

-

Maintain Biological Activity: A successful bioisostere must preserve the key interactions required for biological activity. The 1,2,4-oxadiazole effectively mimics the key features of the amide/ester group it replaces: it maintains a similar size, planarity, and, crucially, the ability of its nitrogen atoms to act as hydrogen bond acceptors, just like the carbonyl oxygen of the original group.[14]

-

Improve Physicochemical Properties: Beyond stability, the replacement can fine-tune properties like solubility, lipophilicity, and cell permeability, leading to an overall improved drug-like profile.[11]

The following diagram illustrates this critical bioisosteric relationship.

Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole.

Section 3: Therapeutic Landscape and Marketed Drugs

The strategic application of the 1,2,4-oxadiazole scaffold spans a remarkable breadth of therapeutic areas, a testament to its versatility and favorable drug-like properties.[1][12] Its presence in marketed drugs and late-stage clinical candidates validates its importance in modern drug discovery.

| Drug Name | Therapeutic Area | Mechanism of Action / Target |

| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal readthrough of nonsense mutations.[1][5] |

| Ozanimod | Multiple Sclerosis, Ulcerative Colitis | Sphingosine-1-phosphate (S1P) receptor modulator.[5][15] |

| Naldemedine | Opioid-Induced Constipation | Peripherally-acting mu-opioid receptor antagonist.[5][15] |

| Amenamevir | Herpes Zoster (Shingles) | Helicase-primase inhibitor, blocks viral DNA replication.[5][15] |

| Azilsartan medoxomil | Hypertension | Angiotensin II receptor blocker (prodrug).[15] |

| Opicapone | Parkinson's Disease | Catechol-O-methyltransferase (COMT) inhibitor.[5][15] |

| Butalamine | Vasodilator | Vasodilator agent.[1][5] |

| Pleconaril | Antiviral (investigational) | Binds to a hydrophobic pocket in the picornavirus capsid.[1][5] |

Anticancer Applications

The 1,2,4-oxadiazole core is a prominent scaffold in the design of novel anticancer agents.[16][5] Its derivatives have been shown to target a variety of mechanisms crucial for cancer cell proliferation and survival.

-

Enzyme Inhibition: Many 1,2,4-oxadiazole derivatives function as potent enzyme inhibitors. For example, they have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in several cancers.[11] Others have shown activity against histone deacetylases (HDACs) and carbonic anhydrases.[16][5]

-

Apoptosis Induction: Certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis, often through the activation of caspase-3, a key executioner in the apoptotic cascade.[1][17]

-

Tubulin Polymerization Inhibition: The scaffold has been incorporated into molecules designed to interfere with microtubule dynamics, a validated strategy for cancer chemotherapy.

A recent study highlighted novel 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids with potent activity against various cancer cell lines.[18]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nortopsentin Analogs (17a, 17b) | MCF-7 (Breast) | 0.65, 2.41 | [18] |

| Terthiophene Analogs (9a, 9b, 9c) | MCF-7 (Breast) | 0.48, 0.78, 0.19 | [18] |

| Terthiophene Analogs (9a, 9b, 9c) | HCT-116 (Colon) | 5.13, 1.54, 1.17 | [18] |

| Fused Oxadiazole Hybrids (33) | MCF-7 (Breast) | 0.34 | [16] |

Anti-Inflammatory and Analgesic Activity

1,2,4-oxadiazoles are established scaffolds for developing anti-inflammatory agents.[19][20] Their mechanism often involves the inhibition of key inflammatory pathways. One study identified a derivative, compound 17 , that exerts its anti-inflammatory effects by potently inhibiting the NF-κB signaling pathway, a central mediator of inflammation.[21] This compound was shown to block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[21]

Central Nervous System (CNS) Disorders

The ability of the 1,2,4-oxadiazole ring to cross the blood-brain barrier, combined with its metabolic stability, makes it an attractive scaffold for CNS drug discovery.[22]

-

Neurodegenerative Diseases: Derivatives are being explored as multi-target agents for Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE).[23]

-

Psychiatric Disorders: The scaffold has been used to develop positive allosteric modulators (PAMs) of metabotropic glutamate receptors (e.g., mGlu4), which have shown antipsychotic-like properties in preclinical models.[22][24]

Anti-Infective Agents

The 1,2,4-oxadiazole nucleus is a key component in a variety of anti-infective agents, demonstrating broad-spectrum activity.[25]

-

Antibacterial: Novel oxadiazoles have been developed that show highly selective, bactericidal activity against Clostridioides difficile, an urgent public health threat, without disrupting the broader gut microbiome.[26][27] Other derivatives have shown promise against enteric pathogens and drug-resistant strains like MRSA.[27][28]

-

Antiviral: As seen with Amenamevir and the investigational drug Pleconaril, the scaffold is effective in antiviral drug design.[5]

-

Antiparasitic: The ring has been investigated for activity against parasites like Leishmania infantum, the causative agent of visceral leishmaniasis.[6][29]

Section 4: Synthetic Methodologies: A Practical Guide

The widespread use of the 1,2,4-oxadiazole ring is underpinned by the availability of reliable and versatile synthetic methods.[15] The most common and robust approach involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from an amidoxime and a carboxylic acid derivative.[1][3]

The general workflow for this synthesis is depicted below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. The 1,2,4-oxadiazole motif is a recognized bioisostere for ester and amide functionalities, offering a strategic advantage in drug design by enhancing metabolic stability and modulating physicochemical properties. This document delves into the synthesis, reactivity, and diverse applications of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, equipping researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile scaffold in their therapeutic programs. We will explore its role in the construction of a range of biologically active molecules, underscoring its significance in the pursuit of novel therapeutics.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisosteric replacement for esters and amides.[1][2][3] Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of modern drug design. The substitution of metabolically labile ester and amide groups with the more robust 1,2,4-oxadiazole ring can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability and oral bioavailability.[2][3]

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (CAS No: 144167-51-1) is a particularly valuable building block within this class of heterocycles.[4] Its trifunctional nature, possessing a reactive amino group, an ester for further modification or hydrolysis, and the stable oxadiazole core, provides a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of the amino and ester groups at the 5- and 3-positions, respectively, allows for directed and selective derivatization, making it an ideal starting point for library synthesis and lead optimization campaigns.

This guide will provide a detailed exploration of this key building block, from its fundamental synthesis to its application in the development of innovative therapeutics.

Synthesis of the Core Scaffold: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

The most common and efficient synthesis of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate involves the cyclization of an amidoxime precursor. A well-established method utilizes the reaction of ethyl 2-cyano-2-(hydroxyimino)acetate with cyanamide.

Key Starting Material: Ethyl 2-cyano-2-(hydroxyimino)acetate

Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, is a crucial reagent in peptide synthesis and is readily prepared by the nitrosation of ethyl cyanoacetate.[5] This reaction is typically carried out using sodium nitrite in the presence of an acid, such as acetic acid.[5]

Cyclization Reaction: Formation of the 1,2,4-Oxadiazole Ring

The synthesis of the title compound is achieved through the reaction of ethyl 2-cyano-2-(hydroxyimino)acetate with cyanamide. This reaction proceeds via a cyclizative capture mechanism.[6]

Caption: Synthetic pathway to the core scaffold.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, adapted from established methodologies.

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

-

To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and water, cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-cyano-2-(hydroxyimino)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

-

Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add a solution of cyanamide (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.

Physicochemical Properties and Spectroscopic Data

Understanding the physicochemical properties of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 144167-51-1[4] |

| Melting Point | 174-176 °C (typical) |

| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 (s, 2H, NH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5 (C5), 158.0 (C=O), 155.0 (C3), 62.0 (OCH₂), 14.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1730 (C=O stretch, ester), ~1650 (N-H bend), ~1580 (C=N stretch) |

| Mass Spec (ESI-MS) | m/z 158.05 [M+H]⁺ |

Note: The spectroscopic data provided are typical expected values and may vary slightly depending on the specific experimental conditions and instrument used.

Reactivity and Derivatization: A Platform for Molecular Diversity

The trifunctional nature of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate provides multiple avenues for chemical modification, allowing for the construction of a wide range of derivatives. The primary sites for derivatization are the 5-amino group and the 3-ester functionality.

Caption: Key derivatization pathways of the core scaffold.

Reactions at the 5-Amino Group

The amino group at the 5-position is a versatile handle for introducing a wide range of substituents.

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing diverse side chains and for coupling the oxadiazole core to other molecular fragments.[7]

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF), add a base such as triethylamine (1.2-1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired N-acylated product.

Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.[8] These functional groups are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: General Procedure for Urea Formation

-

Dissolve ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.

-

Add the isocyanate (1.0-1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude urea derivative can be purified by recrystallization or column chromatography.

Reactions at the 3-Ester Group

The ethyl ester at the 3-position can be readily transformed into other functional groups, further expanding the synthetic utility of this building block.

Base-mediated hydrolysis (e.g., with lithium hydroxide or sodium hydroxide) converts the ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Direct amidation of the ester can be achieved by heating with an amine, sometimes in the presence of a catalyst. This provides a direct route to amide derivatives at the 3-position.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The unique structural features and reactivity of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate make it a highly sought-after building block in the design and synthesis of novel therapeutic agents across various disease areas. Its role as a stable bioisostere for amides and esters is a recurring theme in its application.

Kinase Inhibitors

The 1,2,4-oxadiazole scaffold is frequently incorporated into the design of kinase inhibitors. The ability of the oxadiazole ring to participate in hydrogen bonding interactions within the ATP-binding site of kinases, coupled with the opportunities for diverse substitution at the 3- and 5-positions, makes it an attractive core for developing potent and selective inhibitors. For instance, derivatives of this scaffold have been explored in the development of inhibitors for kinases such as Glycogen Synthase Kinase-3 (GSK-3).[9]

Factor Xa Inhibitors

The blood coagulation enzyme Factor Xa is a major target for the development of anticoagulants. The 5-amino-1,2,4-oxadiazole moiety has been utilized as a central scaffold in the design of potent and selective Factor Xa inhibitors, where it often serves to orient key binding groups into the S1 and S4 pockets of the enzyme.[10]

Other Therapeutic Areas

The versatility of the ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate building block has led to its exploration in a wide range of other therapeutic areas, including but not limited to:

-

Anticancer agents: The 1,2,4-oxadiazole ring is present in numerous compounds with demonstrated antiproliferative activity.

-

Antiviral agents: As a stable heterocyclic core, it has been incorporated into molecules targeting viral enzymes.

-

Anti-inflammatory agents: Its ability to mimic peptide bonds makes it a useful component in the design of protease inhibitors and other anti-inflammatory drugs.

Conclusion

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate stands out as a highly valuable and versatile heterocyclic building block for modern drug discovery. Its straightforward synthesis, predictable reactivity at multiple positions, and its function as a metabolically robust bioisostere for common functionalities provide medicinal chemists with a powerful tool for lead discovery and optimization. The ability to readily generate diverse libraries of compounds from this core scaffold facilitates the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of well-designed building blocks like ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate will undoubtedly play an increasingly important role in the successful development of the next generation of medicines.

References

-

[Synthesis and Screening of New[2][3][11]Oxadiazole,[1][3][11]Triazole, and[1][3][11]Triazolo[4,3-b][1][3][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH.]([Link])

-

[Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][3][11]triazole-3-carboxylate. (2004). PubMed.]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 144167-51-1 Cas No. | Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | Matrix Scientific [matrixscientific.com]

- 5. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 1,2,4-Oxadiazoles for Researchers and Drug Development Professionals

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry and drug discovery, primarily due to its role as a robust bioisostere for ester and amide functionalities.[2][3][4] This bioisosteric replacement often enhances metabolic stability and improves pharmacokinetic profiles, making it a privileged structure in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tuberculosis, and antimicrobial effects.[1][5] The versatility and biological significance of this heterocycle necessitate efficient, scalable, and diverse synthetic methodologies. This guide provides a detailed exploration of the core synthetic strategies, from classical approaches to modern enabling technologies, offering field-proven insights into the causal relationships behind experimental choices.

Core Synthetic Strategy I: The Amidoxime Acylation and Cyclodehydration Pathway

The most prevalent and historically significant method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent.[6][7] This approach can be conceptualized as a [4+1] synthesis, where the four-atom N-C-N-O fragment is provided by the amidoxime and the final carbon atom (C5 of the ring) is supplied by the acylating agent.[4] The reaction proceeds via a two-stage mechanism: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration to yield the aromatic 1,2,4-oxadiazole ring.[8][9]

The choice of acylating agent and the method of its activation are critical experimental variables that dictate the reaction's efficiency and scope.

Acylation with Carboxylic Acids via Coupling Agents

The direct use of carboxylic acids is highly favored due to their vast commercial availability and stability. This route requires an activating or "coupling" agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amidoxime.

-

Causality Behind Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or peptide coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive acyl-imidazolide or activated ester intermediate.[9][10] This intermediate is readily susceptible to nucleophilic attack by the amidoxime oxygen, driving the O-acylation forward under mild conditions. The selection of the coupling agent and base can significantly influence reaction yield and purity.[11]

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime pathway.

Experimental Protocol: Synthesis of 3-Aryl-5-alkyl-1,2,4-oxadiazole via CDI Coupling

This protocol describes a reliable one-pot synthesis adaptable for many substrates.[9]

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) should be observed. Allow the activation to proceed for 1 hour.

-

Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.

-

Acylation: Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC) or LC-MS.

-

Cyclodehydration: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-12 hours until the intermediate is fully consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Acylation with Acyl Chlorides and Anhydrides

The classical approach, first reported by Tiemann and Krüger, utilizes more reactive acylating agents like acyl chlorides or anhydrides.[7][12] While this method obviates the need for a coupling agent, it has several practical considerations.

-

Expertise & Experience: Acyl chlorides are highly reactive and sensitive to moisture, making them more difficult to handle and store than carboxylic acids.[10] The reaction often requires a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl generated. However, for large-scale synthesis where the cost of coupling agents may be prohibitive, this can be a more economical route. One-pot procedures using a superbase medium like NaOH/DMSO at room temperature have been developed to improve convenience.[7][13]

Core Synthetic Strategy II: 1,3-Dipolar Cycloaddition

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile.[7][14][15]

-

Mechanistic Insight: In this reaction, the nitrile oxide serves as the three-atom dipole, and the nitrile acts as the dipolarophile. A key distinction from the amidoxime route is the resulting substitution pattern. If starting from the same aryl nitrile (Ar-CN) to generate both reactants, the amidoxime route places the 'Ar' group at the 3-position of the oxadiazole, whereas the cycloaddition route places it at the 5-position.[4]

Caption: The [3+2] 1,3-dipolar cycloaddition pathway for 1,2,4-oxadiazole synthesis.

-

Trustworthiness & Protocol Validation: A significant challenge in this method is the propensity of nitrile oxides to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), reducing the yield of the desired product.[7] To circumvent this, nitrile oxides are almost always generated in situ from precursors like hydroximoyl chlorides (by dehydrochlorination with a base) or nitroalkanes. The use of catalysts, such as platinum(IV), can promote the desired cycloaddition over dimerization, allowing the reaction to proceed under milder conditions.[7]

Core Synthetic Strategy III: Modern Oxidative Cyclization Methods

Recent advancements have focused on oxidative cyclization reactions, which offer novel and often milder pathways to the 1,2,4-oxadiazole core.[16] These methods typically form the heterocyclic ring through the oxidative formation of a key N–O or C–O bond.

-

NBS-Promoted Cyclization of N-Acyl Amidines: N-acyl amidines can undergo oxidative cyclization using N-Bromosuccinimide (NBS) as a mild oxidant. The reaction proceeds via an initial N-bromination, followed by an intramolecular N–O bond formation upon dehydrobromination, often yielding the product in near-quantitative amounts at room temperature.[8][16]

-

DDQ-Mediated Cyclization of Amidoximes: The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides a rapid and straightforward metal-free method for the oxidative cyclization of amidoximes with aldehydes or ketones.[13]

-

Electrochemical Synthesis: Anodic oxidation offers a green and efficient method for generating iminoxy radicals from N-benzyl amidoximes. These intermediates then undergo a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring under mild conditions without chemical oxidants.[17]

Enabling Technologies in 1,2,4-Oxadiazole Synthesis

Modern laboratory technologies have revolutionized the synthesis of these heterocycles, enabling faster, more efficient, and higher-throughput production.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to dramatically accelerate the synthesis of 1,2,4-oxadiazoles, particularly the time-consuming cyclodehydration step.[2][18]

-

Causality of Rate Acceleration: Microwaves provide rapid and uniform heating of the polar solvent and reactants through dielectric heating.[19] This avoids the slow thermal conduction of conventional oil baths and allows the reaction mixture to reach the target temperature in seconds, reducing reaction times from many hours to mere minutes.[10][20]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from established methods for the rapid synthesis from carboxylic acids and amidoximes.[2][10]

-

Equipment: A dedicated microwave synthesizer designed for chemical reactions is required, along with heavy-walled glass microwave reaction vessels and magnetic stir bars.[2][20]

-